molecular formula C10H8BrN3O B1467567 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1489751-99-6

1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467567
CAS No.: 1489751-99-6
M. Wt: 266.09 g/mol
InChI Key: JPWJRTAUZXBJRE-UHFFFAOYSA-N
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Description

The compound “1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. These compounds contain a 5-membered ring which includes two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives usually involves the Huisgen cycloaddition, also known as the “click reaction”. This reaction typically involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of this compound would include a 1,2,3-triazole ring attached to a phenyl ring substituted with a bromine atom and a methyl group. The 4-carbaldehyde group would be attached to the triazole ring .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation to form 1,2,4-triazoles, and participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom in this compound would likely make it relatively heavy and possibly more reactive. The aldehyde group could make it polar and capable of participating in certain types of chemical reactions .

Scientific Research Applications

Antimicrobial Applications

  • A study explored the synthesis of 1,2,3-triazolyl pyrazole derivatives, including compounds structurally related to 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, demonstrating their potential as antimicrobial agents. These compounds showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
  • Another study synthesized 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde derivatives, which were tested against various bacterial and fungal organisms, showing moderate to good activity (Swamy et al., 2019).

Anti-Tuberculosis Activity

  • N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes were synthesized and screened for their inhibitory activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant anti-tubercular activity, suggesting their potential as lead molecules for tuberculosis treatment (Costa et al., 2006).

Fluorescence Probing and Detection

  • A study described the design and synthesis of a new fluorescence probe using a derivative of 1,2,3-triazole-4-carbaldehyde for selective and sensitive detection of homocysteine in living cells. This highlights the potential of such compounds in biological and chemical sensing applications (Chu et al., 2019).

Crystal Structure Analysis

  • The crystal structures of compounds including 1,2,3-triazole-4-carbaldehyde derivatives were analyzed. This study provided insights into the molecular structures and interactions of these compounds, which is crucial for understanding their pharmacological properties (Gonzaga et al., 2016).

Synthesis and Characterization

  • Various studies focused on the synthesis and characterization of 1,2,3-triazole-4-carbaldehyde derivatives for diverse applications, including anti-corrosion activity and as precursors for further chemical modifications (Rehan et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological targets in the body. Without specific information about the intended use of this compound, it’s difficult to provide a mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further as a potential drug .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c1-7-4-9(2-3-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWJRTAUZXBJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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